molecular formula C4H6N2S3 B184628 2-Ethylthio-1,3,4-thiadiazole-5-thiol CAS No. 37147-15-2

2-Ethylthio-1,3,4-thiadiazole-5-thiol

Cat. No.: B184628
CAS No.: 37147-15-2
M. Wt: 178.3 g/mol
InChI Key: JLJYQXMUUKOBBO-UHFFFAOYSA-N
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Description

2-Ethylthio-1,3,4-thiadiazole-5-thiol is an organic compound with the molecular formula C₄H₆N₂S₃ It is a member of the thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylthio-1,3,4-thiadiazole-5-thiol typically involves the reaction of ethylthio derivatives with thiadiazole precursors. One common method is the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethylthio-1,3,4-thiadiazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylthio-1,3,4-thiadiazole-5-thiol is unique due to its ethylthio and thiol functional groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications, particularly in the development of new antimicrobial and anticancer agents .

Biological Activity

2-Ethylthio-1,3,4-thiadiazole-5-thiol is an organic compound belonging to the thiadiazole family, characterized by its unique five-membered ring structure that includes nitrogen and sulfur atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C₄H₆N₂S₃. It features an ethylthio group and a thiol functional group, which contribute to its chemical reactivity and biological activity. The compound is known to cause skin and eye irritation upon contact .

The specific biochemical pathways influenced by this compound are not fully elucidated; however, similar compounds have demonstrated interactions with various biological targets. The thione group in the structure may facilitate covalent bonding with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes key findings from studies assessing its antimicrobial efficacy:

Microorganism Inhibition Zone (mm) MIC (µg/mL) Reference
Staphylococcus aureus16–1831.25
Escherichia coli15–1962.5
Candida albicansModerateNot specified
Aspergillus nigerModerateNot specified

These results indicate that the compound has comparable or superior activity to standard antibiotics like ofloxacin and ampicillin.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance:

  • In vitro assays demonstrated that certain derivatives exhibit growth inhibitory activity against breast cancer cells (MCF-7) with IC50 values as low as 0.28μg/mL0.28\,\mu g/mL .
  • Other derivatives have shown effectiveness against hepatocellular carcinoma (HepG2) cells with IC50 values around 10.10μg/mL10.10\,\mu g/mL, suggesting significant cytotoxic potential .

Case Studies

A notable study involved synthesizing new derivatives of 1,3,4-thiadiazole compounds that incorporated the ethylthio group. These derivatives were tested for their biological activities:

  • Study on Antimicrobial Efficacy : A series of synthesized compounds were evaluated against Gram-positive and Gram-negative bacteria. The most active derivatives showed MIC values significantly lower than standard drugs like streptomycin and fluconazole .
  • Cytotoxicity Assessment : The cytotoxic effects of various derivatives were assessed using the MTT assay against different cancer cell lines. Compounds with specific substitutions on the thiadiazole ring demonstrated enhanced activity compared to their analogs .

Properties

IUPAC Name

5-ethylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S3/c1-2-8-4-6-5-3(7)9-4/h2H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJYQXMUUKOBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360877
Record name 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827127
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37147-15-2
Record name 5-(Ethylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37147-15-2
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